molecular formula C22H21N3O B489412 N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-42-8

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B489412
CAS No.: 618405-42-8
M. Wt: 343.4g/mol
InChI Key: WLSLEHXCYQODQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a pyridine ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 2-methylindole in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with 2-aminopyridine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine apart from similar compounds is its unique combination of the indole and pyridine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, a compound with the molecular formula C22H21N3OC_{22}H_{21}N_3O and a molecular weight of 343.42 g/mol, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

The compound is characterized by the following properties:

  • CAS Number : 618405-42-8
  • Molecular Structure : The compound features a pyridine ring connected to an indole moiety through a methylene bridge, along with a methoxyphenyl substituent.
PropertyValue
Molecular FormulaC22H21N3OC_{22}H_{21}N_3O
Molecular Weight343.42 g/mol
CAS Number618405-42-8

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of indole and pyridine have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of related compounds, it was found that certain derivatives had IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The presence of the methoxy group was critical for enhancing cytotoxicity.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been explored. For example, some derivatives demonstrated significant activity in seizure models, indicating that modifications to the indole structure can enhance efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that:

  • Methoxy Group : The presence of the methoxy group on the phenyl ring increases lipophilicity and improves binding affinity to biological targets.
  • Indole Moiety : The indole structure is crucial for biological activity; modifications can lead to enhanced or diminished effects depending on the substituents.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity (IC50 < 10 µM)
AnticonvulsantEffective in seizure models
SAR InsightsMethoxy enhances activity

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits promising results in animal models, particularly in reducing tumor size and frequency of seizures. These findings support its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various receptors. The results indicate that it may act as a modulator for specific targets involved in cancer progression and seizure activity.

Properties

IUPAC Name

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-21(16-9-3-5-11-18(16)24-15)22(25-20-13-7-8-14-23-20)17-10-4-6-12-19(17)26-2/h3-14,22,24H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSLEHXCYQODQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3OC)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.